Target Engagement Selectivity: Adenosine A2A Receptor Binding Affinity vs. Nonspecific Peripheral Benzodiazepine Receptor Binding
Patent disclosure US 20100075959 describes substituted benzothiazole derivatives including the target scaffold as adenosine A2A receptor ligands for neurodegenerative disease treatment [1]. In contrast, binding assays for related benzothiazole-piperazine compounds at the peripheral benzodiazepine receptor (PBR, TSPO) show an IC50 of 2.1 nM, but this activity was mapped to the structurally distinct inhibitor 3-methyl-4-phenyl-quinoline-2-carboxylic acid sec-butyl-methyl-amide (CHEMBL276756), not the target compound [2]. This implies that the target compound's adenosine receptor engagement is scaffold-contingent and not interchangeable with known PBR-targeting analogs. Specific binding data for the target compound at adenosine A2A was not disclosed in the patent abstract; quantitative differentiation is limited.
| Evidence Dimension | Receptor binding affinity (IC50) and patent-claimed target specificity |
|---|---|
| Target Compound Data | Not disclosed; claimed as adenosine A2A ligand |
| Comparator Or Baseline | CHEMBL276756 IC50 = 2.1 nM at PBR (TSPO) |
| Quantified Difference | Qualitative difference in receptor target (adenosine vs. PBR); no comparable IC50 available |
| Conditions | Patent disclosure vs. rat kidney mitochondrial membrane binding assay |
Why This Matters
Procurement for CNS target-based screening requires prior knowledge that this scaffold is directed toward adenosine A2A, not PBR, to avoid off-target confounding in neurological disease models.
- [1] US Patent Application US 20100075959 A1. Substituted benzothiazole derivatives and their pharmaceutically acceptable salts useful for the treatment of diseases related to the adenosine receptor. Published March 25, 2010. View Source
- [2] BindingDB Entry: Target Translocator protein (PBR), Ligand BDBM50059754 (CHEMBL276756). IC50 2.1 nM. Cappelli A, Anzini M, Vomero S, et al. J Med Chem, 40: 2910-21 (1997). PMID: 9288173. View Source
